molecular formula C13H19NO2 B11885099 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline CAS No. 918665-58-4

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline

Cat. No.: B11885099
CAS No.: 918665-58-4
M. Wt: 221.29 g/mol
InChI Key: WSXHRFXLWPWART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural alkaloids. The presence of methoxy groups at the 6 and 7 positions, along with an ethyl group at the 1 position, makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline cores . Another method includes the Petasis reaction, which involves the formation of a diastereomeric morpholinone derivative that is further transformed into the desired tetrahydroisoquinoline . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of catechol-O-methyltransferase, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby exerting therapeutic effects in conditions like Parkinson’s disease.

Comparison with Similar Compounds

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Biological Activity

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline (ETIQ) is a compound belonging to the isoquinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ETIQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 51665-55-5

The structural uniqueness of ETIQ arises from the ethyl group at the 1-position and two methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline ring. This configuration potentially influences its biological activity compared to other isoquinoline derivatives.

Anticancer Properties

Recent studies have explored the anticancer potential of ETIQ and its analogs. A series of derivatives based on the 6,7-dimethoxy-tetrahydroisoquinoline scaffold were synthesized and evaluated for their cytotoxicity against cancer cell lines. Notably:

  • Cytotoxicity Testing : The derivatives exhibited varying degrees of cytotoxicity with IC₅₀ values ranging from 0.65 μM to 0.96 μM against K562/A02 cell lines, indicating a potential for multidrug resistance reversal in cancer therapy .
Compound IDIC₅₀ (μM)Activity Description
6e0.66Similar potency to verapamil
6h0.65Comparable to standard MDR modulators
7c0.96Effective against resistant cancer cells

The mechanism by which ETIQ exerts its biological effects involves interaction with various molecular targets:

  • Inhibition of Enzymes : ETIQ has been investigated for its ability to inhibit HIV-1 reverse transcriptase, an essential enzyme for viral replication. This inhibition occurs through binding at the enzyme's active site.
  • P-glycoprotein Modulation : Studies have shown that ETIQ and its derivatives can modulate P-glycoprotein (P-gp), a key transporter involved in drug resistance in cancer cells. Enhanced P-gp inhibition may lead to increased efficacy of chemotherapeutic agents when used in combination therapies .

Case Studies

  • Multidrug Resistance Reversal :
    A study synthesized several tetrahydroisoquinoline derivatives that were tested for their ability to reverse drug resistance in K562/A02 cell lines. The most potent compounds demonstrated significant activity against P-gp, suggesting that modifications to the tetrahydroisoquinoline core can enhance therapeutic efficacy .
  • Antiviral Activity :
    Research into the antiviral properties of ETIQ highlighted its effectiveness against HIV-1 by inhibiting reverse transcriptase activity. This property positions ETIQ as a candidate for further development in antiviral therapies.

Properties

CAS No.

918665-58-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline

InChI

InChI=1S/C13H19NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8,12-13H,4-6H2,1-3H3

InChI Key

WSXHRFXLWPWART-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCC2=CC(C(C=C21)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.